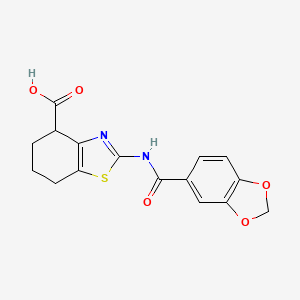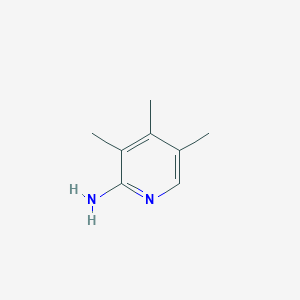
3,4,5-Trimethylpyridin-2-amine
描述
3,4,5-Trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the 3rd, 4th, and 5th positions of the pyridine ring, and an amine group at the 2nd position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, maintaining an inert atmosphere and controlling the reaction temperature are crucial to prevent unwanted side reactions and degradation of the product .
化学反应分析
Types of Reactions
3,4,5-Trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.
Substitution: The methyl groups and the amine group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amides or other derivatives .
科学研究应用
3,4,5-Trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 3,4,5-Trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .
相似化合物的比较
3,4,5-Trimethylpyridin-2-amine can be compared with other similar compounds, such as:
2,3,5-Trimethylpyridine: Differing in the position of the amine group, which can influence its reactivity and applications.
3,4,5-Trimethylpyridine:
2,4,6-Trimethylpyridine: Another isomer with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3,4,5-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSGHLEQDJCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568119.png)
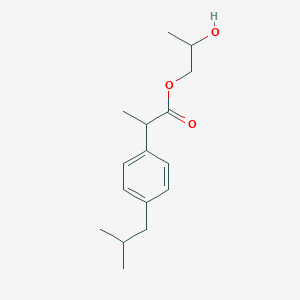
![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)
![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)
![6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2568127.png)
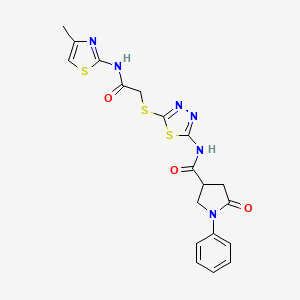
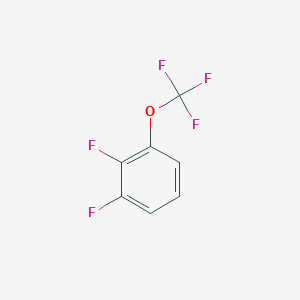


![N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2568136.png)
![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

